molecular formula C5H4F6O2 B031812 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid CAS No. 17327-33-2

4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid

Cat. No.: B031812
CAS No.: 17327-33-2
M. Wt: 210.07 g/mol
InChI Key: BXOJQJKUSQRUKV-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid is a fluorinated organic compound with the molecular formula C5H2F6O2. It is known for its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms. This compound is used in various scientific research applications, particularly in the fields of organic synthesis and materials science.

Scientific Research Applications

4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid is widely used in scientific research due to its unique properties. Some of its applications include:

Safety and Hazards

4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid is classified as a corrosive substance . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . In case of inhalation of vapours or aerosols, it may cause lung oedema . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions often require specific solvents and temperature control to proceed efficiently .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated organic compounds .

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The compound can form strong hydrogen bonds and interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of multiple fluorine atoms and a butanoic acid backbone. This structure imparts exceptional thermal stability and reactivity, making it highly valuable in various scientific and industrial applications .

Properties

IUPAC Name

4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O2/c6-4(7,8)2(1-3(12)13)5(9,10)11/h2H,1H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOJQJKUSQRUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381968
Record name 2(2H-Perfluoro-2-propyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17327-33-2
Record name 2(2H-Perfluoro-2-propyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17327-33-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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